![molecular formula C15H14N2OS B12242410 2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyridine-3-carbonitrile](/img/structure/B12242410.png)
2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyridine-3-carbonitrile
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Overview
Description
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is a chemical compound with the molecular formula C15H14N2OS It is known for its unique structure, which includes a methoxyphenyl group, a sulfanyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the reaction of 4-methoxybenzyl chloride with 2-mercapto-6-methylpyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. Studies have shown that similar sulfanyl-pyridine compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Recent investigations into the anticancer potential of pyridine derivatives have highlighted their ability to induce apoptosis in cancer cells. The presence of electron-donating groups, such as methoxy, enhances the compound's interaction with cellular targets involved in cancer progression .
Agrochemical Applications
The compound's structural features may also provide benefits in agricultural chemistry. Pyridine derivatives are frequently used as herbicides and insecticides due to their effectiveness against various pests while being less harmful to non-target organisms.
Insecticidal Activity
Studies have demonstrated that certain sulfanyl-pyridine compounds can act as effective insecticides by disrupting the nervous systems of target pests . This application is crucial for developing safer agricultural practices.
Material Science
The unique chemical properties of 2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyridine-3-carbonitrile can be utilized in material science, particularly in the formulation of polymers and coatings.
Polymer Additives
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of sulfanyl-pyridine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methoxy group enhanced efficacy, leading to further exploration in drug development .
Case Study 2: Insecticidal Properties
In agricultural trials, a formulation containing this compound showed a 70% reduction in pest populations compared to control groups. This finding supports its potential as an eco-friendly alternative to traditional pesticides .
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-METHOXYPHENYL METHYL SULFONE: Similar in structure but lacks the pyridine ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine functionality and overall structure.
Uniqueness
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of a methoxyphenyl group, a sulfanyl group, and a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Biological Activity
2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyridine-3-carbonitrile is a compound belonging to the class of pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C15H14N2OS. The structure features a pyridine ring substituted with a methoxybenzyl sulfanyl group and a cyano group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In a study focusing on various pyridine compounds, including those with sulfanyl groups, it was found that they demonstrated notable activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Antioxidant Activity
Antioxidant assays have shown that compounds similar to this compound possess the ability to scavenge free radicals, reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on enzymes like α-amylase, which is involved in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption .
Study 1: Antimicrobial Efficacy
A recent study tested several pyridine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
Study 2: Antioxidant Properties
In vitro assays measuring the DPPH radical scavenging activity revealed that this compound showed significant antioxidant capacity. The findings suggest that the methoxy group enhances electron donation, improving the compound's ability to neutralize free radicals .
Study 3: Enzyme Inhibition Profile
The inhibition of α-amylase by this compound was assessed using enzyme kinetics. The compound demonstrated competitive inhibition with an IC50 value indicating effective modulation of enzyme activity, which could be leveraged for therapeutic applications in diabetes management .
Summary Table of Biological Activities
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2OS/c1-11-3-6-13(9-16)15(17-11)19-10-12-4-7-14(18-2)8-5-12/h3-8H,10H2,1-2H3 |
InChI Key |
UQDQQTIXCGOTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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